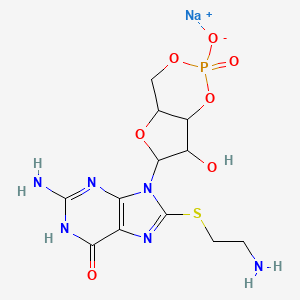![molecular formula C12H16BrNO B12072149 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 4-bromo-3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenol and pyrrolidine.
Etherification: 4-bromo-3-methylphenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 4-bromo-3-methylphenoxy methyl chloride.
Nucleophilic Substitution: The resulting 4-bromo-3-methylphenoxy methyl chloride is then reacted with pyrrolidine in the presence of a base like sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of specific enzymes, affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: A precursor in the synthesis of 3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine.
3-Methylphenoxyacetic acid: Another compound with a similar phenoxy group but different functional properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure, which may have different substituents and biological activities.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and the 4-bromo-3-methylphenoxy group. This specific structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-[(4-bromo-3-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
InChI Key |
ZVXOIEGQRMYLRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)



![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
